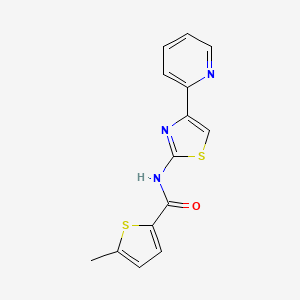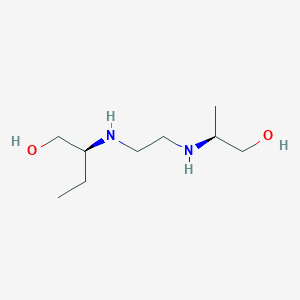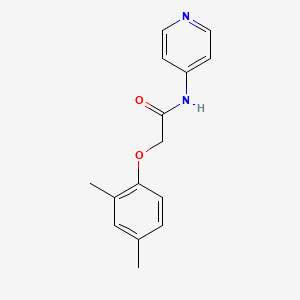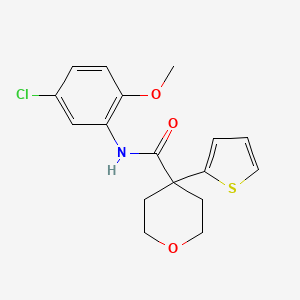
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-8-chloro-3-(3-(dimethylamino)propyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-8-chloro-3-(3-(dimethylamino)propyl)-1-phenyl- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro-substituent and a dimethylamino propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-8-chloro-3-(3-(dimethylamino)propyl)-1-phenyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The core benzodiazepine structure is synthesized through a cyclization reaction involving an ortho-diamine and a suitable carbonyl compound.
Introduction of the Chloro-Substituent: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the benzodiazepine core with a dimethylamino propyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or carbon atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro-substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: Formation of N-oxides or carbonyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of methoxy or cyano derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex benzodiazepine derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound is used to study the effects of benzodiazepines on neurotransmitter systems. It helps in understanding the interaction of benzodiazepines with GABA receptors and their impact on neuronal activity.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders. They are also studied for their pharmacokinetic properties and safety profiles.
Industry
In the pharmaceutical industry, this compound is used in the development of new benzodiazepine-based drugs. It is also employed in the production of reference standards for analytical purposes.
Mécanisme D'action
The mechanism of action of 4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-8-chloro-3-(3-(dimethylamino)propyl)-1-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-8-chloro-3-(3-(dimethylamino)propyl)-1-phenyl- is unique due to its specific chemical structure, which includes a chloro-substituent and a dimethylamino propyl group. These structural features may confer distinct pharmacological properties, such as altered binding affinity to GABA receptors and different metabolic pathways.
Propriétés
Numéro CAS |
41148-44-1 |
|---|---|
Formule moléculaire |
C20H22ClN3O |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
8-chloro-3-[3-(dimethylamino)propyl]-1-phenyl-5H-2,3-benzodiazepin-4-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-19(25)13-16-9-10-17(21)14-18(16)20(22-24)15-7-4-3-5-8-15/h3-5,7-10,14H,6,11-13H2,1-2H3 |
Clé InChI |
ODAMNLUZXDIIRL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)


![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)

![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)


![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
